molecular formula C8H10S2 B089542 1,4-Benzenedimethanethiol CAS No. 105-09-9

1,4-Benzenedimethanethiol

Cat. No. B089542
CAS RN: 105-09-9
M. Wt: 170.3 g/mol
InChI Key: IYPNRTQAOXLCQW-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanethiol, also known as 1,4-BDMT, is a chemical compound that forms self-assembled monolayers on gold in n-hexane solution . It has been used as a cross-linker in the fabrication of nanoporous gold on glassy carbon electrodes by alternatively assembling gold and silver nanoparticles .


Synthesis Analysis

1,4-Benzenedimethanethiol has been used as a scavenger in the solid-phase peptide synthesis (SPPS) methodology, specifically for global deprotection/TFA cleavage of exenatide peptide resin accessed by Fmoc SPPS . It was found to afford the peptide in higher quality than standard aliphatic thiol reagents .


Molecular Structure Analysis

The molecular formula of 1,4-Benzenedimethanethiol is C8H10S2, and its molecular weight is 170.295 . The IUPAC Standard InChI is InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 .


Chemical Reactions Analysis

In the context of peptide synthesis, 1,4-Benzenedimethanethiol acts as a scavenger during the cleavage of Trp containing peptide resins . It does not minimize the content of Trp oxidants by inhibiting Trp oxidation but rather by forming a peptide–thiol adduct via a mechanism involving an attack of a thiol on an oxindolylalanine (Oia) impurity present in the crude material .


Physical And Chemical Properties Analysis

1,4-Benzenedimethanethiol has a melting point of 45-46 °C (lit.) and a boiling point of 156 °C/12 mmHg (lit.) . It exhibits favorable UV detectability as well as stability and solubility in TFA .

Scientific Research Applications

Nanoporous Gold Fabrication

In the field of material science, 1,4-BDMT serves as a cross-linker in the fabrication of nanoporous gold on glassy carbon electrodes . This application is crucial for developing advanced sensors and catalytic systems, leveraging the unique properties of nanoporous materials.

Capping Agent for Metal Clusters

1,4-BDMT is used as a capping reagent during the synthesis of gold (Au) and silver (Ag) clusters with a mean diameter of 3 nm . These metal clusters have significant implications in nanotechnology, particularly in the creation of precise and efficient electronic components.

Ligand for Gold Nanoparticles

The compound acts as a ligand in the synthesis of 1,4-benzenedimethanethiol-capped gold nanoparticles . Gold nanoparticles have diverse applications, including medical imaging, drug delivery, and as catalysts in chemical reactions.

Self-Assembled Monolayers (SAMs)

1,4-BDMT forms self-assembled monolayers on gold surfaces, which are essential in the development of optoelectronic devices . SAMs are integral to the creation of molecular electronics and sensors, providing a way to interface organic molecules with metal surfaces.

Environmental Impact Reduction in Peptide Synthesis

The environmental impact of peptide synthesis is a growing concern, and 1,4-BDMT contributes to reducing this impact by serving as a scavenger in peptide resin cleavage . Its use can significantly decrease the waste generated in the production of active pharmaceutical ingredients, aligning with the goals of green chemistry.

Safety and Hazards

1,4-Benzenedimethanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

[4-(sulfanylmethyl)phenyl]methanethiol
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InChI

InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IYPNRTQAOXLCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
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DSSTOX Substance ID

DTXSID1059313
Record name 1,4-Benzenedimethanethiol
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Molecular Weight

170.3 g/mol
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Product Name

1,4-Benzenedimethanethiol

CAS RN

105-09-9
Record name 1,4-Benzenedimethanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: BDMT primarily interacts with metal surfaces, particularly gold, through strong sulfur-metal bonds. [, , ] This interaction leads to the formation of self-assembled monolayers (SAMs) on the metal surface. [, , ] The downstream effects of this interaction depend on the specific application and can include:

  • Changes in surface properties: BDMT SAMs can alter the wettability, [] conductivity, [, , ] and reactivity [, ] of the metal surface.
  • Immobilization of molecules or nanoparticles: BDMT can act as a linker to attach other molecules [, , ] or nanoparticles [, , , ] to the metal surface.
  • Formation of metal-molecule-metal junctions: BDMT can bridge two metal electrodes with nanometer separation, enabling the study of single-molecule conductance. [, ]

ANone:

  • Spectroscopic Data:
    • 1H NMR: Characteristic peaks for aromatic and methylene protons. []
    • FT-IR: Characteristic peaks for C-H, C=C, and S-H vibrations. [, , , ]
    • XPS: Characteristic peaks for sulfur 2p core levels, which can provide information about the bonding and orientation of BDMT on a surface. [, , , , , ]
    • NEXAFS: Can provide information about the orientation of the molecule on a surface. [, ]

ANone:

  • Applications Under Various Conditions:
    • Solution-phase: BDMT readily forms SAMs on gold from various organic solvents. [, , , ]
    • Vapor-phase: BDMT can also be deposited on metal surfaces from the vapor phase, leading to different adsorption kinetics and potentially different SAM structures. [, , , , ]
    • Electrochemical environments: BDMT SAMs on gold can be used in electrochemical systems, but their stability under potential cycling should be considered. [, , , ]

ANone: While BDMT itself is not a catalyst, it plays a crucial role in facilitating catalytic activity in certain systems:

  • Electrocatalysis: BDMT SAMs on gold electrodes, particularly those modified with nanoparticles, have shown enhanced electrocatalytic activity towards oxygen reduction [, ] and hydrogen peroxide reduction. []
  • Metal Ion Reactivity: The free thiol groups at the surface of BDMT SAMs can react with metal ions like Cu2+ to form metal-functionalized monolayers, which could have catalytic applications. []
  • Thiol-Ene Click Chemistry: BDMT can participate in thiol-ene click reactions, which can be catalyzed by photoredox catalysts or visible light. This enables the synthesis of various functional polymers with tailored properties. [, ]

ANone: Computational methods provide insights into the structure, bonding, and electronic properties of BDMT and its SAMs:

  • Density Functional Theory (DFT) calculations: Used to study the adsorption geometry, [] electronic structure, [] and core-level binding energies [] of BDMT on different metal surfaces.
  • Molecular Dynamics (MD) simulations: Employed to investigate the self-assembly process, [] stability, and dynamic behavior of BDMT SAMs.

ANone: While limited information is available on systematic SAR studies of BDMT, some key insights emerge:

  • Length of the alkyl chain: Replacing the benzene ring with an alkyl chain of comparable length, as in 1,6-hexanedithiol, can influence the packing density and electrochemical properties of the resulting SAMs. []
  • Presence of aromatic ring: The aromatic ring in BDMT influences its electronic properties and can participate in π-stacking interactions, impacting the self-assembly process and properties of the SAMs. [, ]
  • Substitution on the aromatic ring: Introducing substituents on the benzene ring can modulate the electronic properties and potentially the reactivity of BDMT. [, , ]

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